molecular formula C12H19ClO3Si B15064350 (2-Chlorophenyl)triethoxysilane CAS No. 88211-71-6

(2-Chlorophenyl)triethoxysilane

Cat. No.: B15064350
CAS No.: 88211-71-6
M. Wt: 274.81 g/mol
InChI Key: CVSUASMSFBGDIZ-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)triethoxysilane is an organosilicon compound with the chemical formula C12H19ClO3Si. It is a colorless liquid that is primarily used as a coupling agent and surface modifier in various industrial applications. The compound contains a chlorophenyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This unique structure allows it to form strong bonds with both organic and inorganic materials, making it valuable in the production of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)triethoxysilane typically involves the reaction of 2-chlorophenylmagnesium bromide with triethoxysilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

In industrial settings, this compound can be produced through the direct reaction of ethanol with silicon in the presence of copper catalysts. This method involves the use of a fixed-bed reactor, where the reaction conditions are carefully controlled to optimize the yield of the desired product. The reaction is typically carried out at elevated temperatures, ranging from 240°C to 500°C, depending on the specific catalyst and reaction conditions used .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)triethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: The compound is susceptible to hydrolysis, where the ethoxy groups are replaced by hydroxyl groups in the presence of water.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed

    Hydrolysis: Formation of silanol groups.

    Substitution: Formation of substituted phenyltriethoxysilanes.

    Reduction: Formation of silane derivatives.

Scientific Research Applications

(2-Chlorophenyl)triethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also used in the synthesis of advanced materials and coatings.

    Biology: Employed in the modification of biomolecules and surfaces to enhance their properties for various biological applications.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of high-performance composites, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)triethoxysilane involves the formation of strong covalent bonds with both organic and inorganic materials. The ethoxy groups undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on the surface of inorganic materials, forming stable Si-O-Si bonds. This enhances the adhesion and compatibility between different materials, making it an effective coupling agent and surface modifier .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)triethoxysilane: Similar in structure but with the chlorine atom in the para position.

    (3-Chlorophenyl)triethoxysilane: Similar in structure but with the chlorine atom in the meta position.

    Phenyltriethoxysilane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness

(2-Chlorophenyl)triethoxysilane is unique due to the position of the chlorine atom in the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for specific interactions and modifications that are not possible with other isomers or unsubstituted phenyltriethoxysilanes .

Properties

CAS No.

88211-71-6

Molecular Formula

C12H19ClO3Si

Molecular Weight

274.81 g/mol

IUPAC Name

(2-chlorophenyl)-triethoxysilane

InChI

InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-10-8-7-9-11(12)13/h7-10H,4-6H2,1-3H3

InChI Key

CVSUASMSFBGDIZ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC=C1Cl)(OCC)OCC

Origin of Product

United States

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